Evidence Dimension 1: Synthetic Versatility for Scaffold Diversification
4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine serves as a key building block for generating fully substituted pyrazoles and fused heterocycles. A key differentiation from its non-brominated analog (1-cyclohexyl-1H-pyrazol-5-amine, CAS 3528-50-5) is the presence of the bromine atom, which is a functional handle for further derivatization. While the non-brominated analog cannot participate directly in cross-coupling chemistry, the 4-bromo derivative enables the rapid introduction of molecular complexity. A study on related 5-amino-pyrazoles demonstrated that a four-step sequence involving diazotization and Suzuki-Miyaura cross-coupling yields arylated pyrazoles in up to 71% overall yield, a transformation that is not accessible with the unsubstituted analog [1].
| Evidence Dimension | Synthetic Utility (Capacity for Cross-Coupling) |
|---|---|
| Target Compound Data | Enables cross-coupling chemistry (e.g., Suzuki, Stille) [Qualitative] |
| Comparator Or Baseline | 1-Cyclohexyl-1H-pyrazol-5-amine (CAS 3528-50-5) lacks a functional handle at the 4-position and cannot undergo analogous cross-coupling reactions. |
| Quantified Difference | The comparator cannot perform the reaction; a class-level study reports yields up to 71% for a similar four-step arylation sequence on related pyrazoles. |
| Conditions | Class-level synthetic methodology on amino-pyrazoles [1] |
Why This Matters
This difference is crucial for procurement in medicinal chemistry, where the ability to efficiently diversify a core scaffold is paramount for structure-activity relationship (SAR) studies and lead optimization.
- [1] Sengmany, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8957–8968. View Source
